molecular formula C6H12N2O B1365958 3-Ethyl-piperazin-2-one CAS No. 90485-52-2

3-Ethyl-piperazin-2-one

Cat. No. B1365958
CAS RN: 90485-52-2
M. Wt: 128.17 g/mol
InChI Key: BAOOEQIOVFBREJ-UHFFFAOYSA-N
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Description

“3-Ethyl-piperazin-2-one” is a chemical compound with the molecular formula C6H12N2O . It has a molecular weight of 128.17 .


Synthesis Analysis

A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones .


Chemical Reactions Analysis

The synthesis of piperazin-2-ones involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

“3-Ethyl-piperazin-2-one” has a density of 0.966g/cm3 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Asymmetric Catalytic Access to Piperazin-2-ones

    • Scientific Field : Organic Chemistry .
    • Application Summary : Piperazin-2-ones are used in the synthesis of the potent antiemetic drug Aprepitant . A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed to provide 3-aryl/alkyl piperazin-2-ones .
    • Methods of Application : The process involves the use of commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .
    • Results or Outcomes : The yields of 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones were between 38 to 90% and up to 99% ee .
  • Synthesis of Piperazine Derivatives

    • Scientific Field : Medicinal Chemistry .
    • Application Summary : Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
    • Methods of Application : The synthesis of 2-substituted chiral piperazines was reported via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
    • Results or Outcomes : The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
  • Synthesis of Novel 3-(Piperazin-1-yl)-1,2-benzothiazole

    • Scientific Field : Pharmaceutical Chemistry .
    • Application Summary : 3-(Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach

    • Scientific Field : Organic Chemistry .
    • Application Summary : A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones .
    • Methods of Application : The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
    • Results or Outcomes : The yields of 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones were between 38 to 90% and up to 99% ee .
  • Recent Developments in the Synthesis of Piperazines

    • Scientific Field : Heterocyclic Chemistry .
    • Application Summary : The microreview focuses on the recent methods for the synthesis of piperazine derivatives, published in 2015–2020 .
    • Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Synthesis of Novel 3-(Piperazin-1-yl)-1,2-benzothiazole

    • Scientific Field : Pharmaceutical Chemistry .
    • Application Summary : 3-(Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach

    • Scientific Field : Organic Chemistry .
    • Application Summary : A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones .
    • Methods of Application : The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
    • Results or Outcomes : The yields of 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones were between 38 to 90% and up to 99% ee .
  • Recent Developments in the Synthesis of Piperazines

    • Scientific Field : Heterocyclic Chemistry .
    • Application Summary : The microreview focuses on the recent methods for the synthesis of piperazine derivatives, published in 2015–2020 .
    • Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalic synthesis .
  • Synthesis of Novel 3-(Piperazin-1-yl)-1,2-benzothiazole

    • Scientific Field : Pharmaceutical Chemistry .
    • Application Summary : 3-(Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
  • Scientific Field : Medicinal Chemistry .
  • Application Summary : The benzo [ c ]pyridazine nucleus, better-known as cinnoline, and its derivatives have received considerable interest due to their wide range of pharmacological profiles, e.g., antibacterial, antitumor, antifungal and anti-inflammatory activities .

properties

IUPAC Name

3-ethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-5-6(9)8-4-3-7-5/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOOEQIOVFBREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405711
Record name 3-Ethyl-piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-piperazin-2-one

CAS RN

90485-52-2
Record name 3-Ethyl-piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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